molecular formula C16H17N3O3S B6582274 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide CAS No. 1210860-41-5

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide

Cat. No. B6582274
CAS RN: 1210860-41-5
M. Wt: 331.4 g/mol
InChI Key: QAUDJBAXVJGPET-UHFFFAOYSA-N
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Description

“N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide” is a complex organic compound that contains a tetrahydroisoquinoline group . Tetrahydroisoquinolines (THIQ) are a large group of natural products and form an important class of isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroisoquinoline group, an acetyl group, and a pyridine-3-sulfonamide group. The electron density at the tetrahydroisoquinoline residue nitrogen atom could be noticeably higher .

Scientific Research Applications

Antimicrobial Agents

Compounds with a 1,3,4-oxadiazole ring, similar to the THIQ structure, have shown high effectiveness and safety, making them promising candidates as antimicrobial agents .

Neurodegenerative Disorders

THIQ-based natural and synthetic compounds exert diverse biological activities against various neurodegenerative disorders . This makes them potential candidates for the development of treatments for conditions like Alzheimer’s and Parkinson’s disease.

Infective Pathogens

THIQ analogs have shown biological activities against various infective pathogens . This suggests potential applications in the development of new antibiotics or antiviral drugs.

Antitumor Agents

The THIQ nucleus is part of the isoquinoline alkaloids family, some of which have shown antitumor properties . This suggests potential applications in cancer treatment.

Antioxidant Activity

Pyridine-based Schiff bases have demonstrated antioxidant activity . This suggests potential applications in the prevention of diseases caused by oxidative stress.

Antimitotic Activity

Pyridine-based Schiff bases have also shown antimitotic activity . This suggests potential applications in the treatment of diseases involving abnormal cell division, such as cancer.

properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-12(20)19-8-6-13-4-5-15(9-14(13)11-19)18-23(21,22)16-3-2-7-17-10-16/h2-5,7,9-10,18H,6,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUDJBAXVJGPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide

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